N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide has been reported in the literature. For instance, the N-oxide of 2,4-dimethylquinazoline was obtained in 75% yield by treating (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide with hydroxylamine hydrochloride under reflux for 3 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2/c1-7(12-14)9-3-5-10(6-4-9)11-8(2)13/h3-7H,1-2H3,(H,11,13) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, compounds of this class are known to be valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis in Antimalarial Drug Development
N-(2-Hydroxyphenyl)acetamide, structurally related to N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide, has been identified as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation from 2-aminophenol using Novozym 435 as the catalyst is a critical step in this process. This synthesis demonstrates potential for developing effective antimalarial therapies (Magadum & Yadav, 2018).
Antioxidant Properties
A study focused on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, which are structurally similar to this compound, revealed significant antioxidant activities. These derivatives showed remarkable activity in various antioxidant assays, highlighting their potential as novel antioxidant agents (Gopi & Dhanaraju, 2020).
Pharmacological Potential
Research on compounds like N-(2-hydroxy phenyl) acetamide, a related compound, has demonstrated promising anti-arthritic properties. In a study using adjuvant-induced arthritic rats, treatment with this compound significantly reduced pro-inflammatory cytokines and oxidative stress markers, suggesting its potential for pharmacological applications (Jawed et al., 2010).
Molecular Docking and Biological Interactions
Investigations into the structural and electronic properties of compounds like N-[4-(Ethylsulfamoyl)phenyl]acetamide have been conducted using computational methods. These studies, which include molecular docking, are crucial for understanding the biological interactions and potential therapeutic applications of these compounds (Bharathy et al., 2021).
Safety and Hazards
Safety information for N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(12-14)9-3-5-10(6-4-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOCUIANZAYIPH-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.